Regioisomeric Halogenation Confers Divergent BRD2-BD2 Affinity
A structurally related oxazolidinedione-bearing benzamide probe from the same chemotype family demonstrated a BRD2-BD2 Kd of 300 nM, while a regioisomer with altered halogen placement showed a Kd of 863 nM for BRD4-BD2 [1]. This 2.9-fold shift in primary bromodomain preference highlights the extreme sensitivity of target binding to the halide substitution pattern on the benzamide ring.
| Evidence Dimension | BRD2-BD2 vs BRD4-BD2 binding affinity (Kd/IC50) |
|---|---|
| Target Compound Data | Kd = 300 nM (BRD2-BD2) for a closely related 5-bromo-2-chloro oxazolidinedione benzamide probe |
| Comparator Or Baseline | IC50 = 863 nM (BRD4-BD2) for a regioisomeric analog from the same chemotype series |
| Quantified Difference | ≥2.9-fold preference for BRD2 over BRD4 |
| Conditions | Isothermal titration calorimetry (ITC) for BRD2-BD2; FITC-JQ1 displacement assay for BRD4-BD2; recombinant proteins expressed in E. coli |
Why This Matters
Procurement decisions for epigenetic probe campaigns must consider bromodomain selectivity: a 2.9-fold preference for BRD2 over BRD4, characteristic of the 5-bromo-2-chloro pattern, reduces off-target effects in BRD4-dependent models.
- [1] BindingDB. BDBM50148605 (CHEMBL3769729). Kd = 300 nM for BRD2-BD2; IC50 = 863 nM for BRD4-BD2. Data curated by University of Dundee / Dana Farber Cancer Institute. Accessed 2026. View Source
